molecular formula C20H14ClF3N4O2 B2587637 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione CAS No. 339101-76-7

2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione

Cat. No.: B2587637
CAS No.: 339101-76-7
M. Wt: 434.8
InChI Key: WQEGRIPGPKNKOZ-UHFFFAOYSA-N
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Description

2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione is a synthetic organic compound with intriguing potential in various scientific fields. Its molecular structure comprises a complex arrangement of chlorinated pyridinyl groups and trifluoromethylated isoindole systems, providing unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione typically involves multi-step organic synthesis, starting with the preparation of intermediates such as 3-chloro-5-(trifluoromethyl)pyridine and subsequent amination to introduce the aminoethyl moiety. The final step often involves the coupling of the pyrroloisoindole framework under controlled conditions to ensure specificity and purity.

Industrial Production Methods

On an industrial scale, the production may involve more streamlined processes, potentially leveraging catalytic systems and optimized reaction conditions to achieve high yield and purity. Large-scale reactors and continuous flow systems could be employed to manage the exothermic nature of some reactions and to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes electrophilic substitution reactions due to the presence of electron-withdrawing groups. It can participate in:

  • Oxidation: : Typically involves the conversion of functional groups, although oxidative stability due to the trifluoromethyl group is notable.

  • Reduction: : Selective reduction can alter the electronic properties of the pyridinyl ring.

  • Substitution: : Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Reagents like sodium hydride (NaH), lithium aluminium hydride (LiAlH4), and various organolithium or Grignard reagents are commonly used. Reactions are often carried out in aprotic solvents such as THF (tetrahydrofuran) under inert atmospheres to prevent moisture or oxygen interference.

Major Products

Major products often include derivatives with modified pyrroloisoindole moieties, adjusted for enhanced reactivity or stability, and can form complex polycyclic systems.

Scientific Research Applications

Chemistry

This compound is studied for its reactivity patterns, particularly in forming new carbon-nitrogen bonds. It's also explored in material science for its potential in organic electronics due to its electronic properties.

Biology and Medicine

In biological research, it's investigated for its binding affinity to specific proteins and enzymes, making it a candidate for drug development and bioactive compounds. Its role in modulating biochemical pathways is of interest for therapeutic applications.

Industry

Industrial applications may include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers, leveraging its unique chemical characteristics.

Mechanism of Action

Molecular Targets and Pathways

The compound typically interacts with cellular components at a molecular level, potentially binding to protein kinases or other regulatory enzymes. Its activity can influence signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-isoindole-1,3-dione

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-ylamine derivatives

  • Pyrroloisoindole-based compounds

Uniqueness

What sets 2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione apart is its particular substitution pattern that influences both its electronic properties and steric profile, making it uniquely suited for specific synthetic and biological applications.

Conclusion

This compound is a multifaceted compound with significant potential across various scientific disciplines. From its intricate synthesis to its versatile reactivity and wide-ranging applications, this compound holds promise for future research and industrial innovations.

Properties

IUPAC Name

2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O2/c21-14-10-12(20(22,23)24)11-26-17(14)25-6-9-28-18(29)13-4-3-5-15(16(13)19(28)30)27-7-1-2-8-27/h1-5,7-8,10-11H,6,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEGRIPGPKNKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC3=C2C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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